molecular formula C35H31NO11 B061895 5-Carboxyfluorescein Dipivalate NHS Ester CAS No. 186032-65-5

5-Carboxyfluorescein Dipivalate NHS Ester

Cat. No. B061895
M. Wt: 641.6 g/mol
InChI Key: FACUWLWNJGISGM-UHFFFAOYSA-N
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Description

5-Carboxyfluorescein Dipivalate NHS Ester is a derivative of carboxyfluorescein, a molecule commonly used in bioconjugation chemistry. It is noteworthy for its fluorescence properties, which are utilized in various applications like oligonucleotide synthesis and biomolecule labeling.

Synthesis Analysis

The synthesis of 5-Carboxyfluorescein Dipivalate NHS Ester often involves the separation of isomers and conversion to stable forms for further reactions. For instance, Kvach et al. (2007) describe the synthesis of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate, highlighting the use of different protecting groups to facilitate isomer separation and conversion into phosphoramidites suitable for oligonucleotide synthesis (Kvach et al., 2007).

Molecular Structure Analysis

The molecular structure of 5-Carboxyfluorescein Dipivalate NHS Ester is characterized by its fluorescein core and the specific ester modifications that impact its spectral properties. For example, the fluorescence spectra of 5- and 6-carboxyfluoresceins on oligonucleotides were compared by Kvach et al. (2007), demonstrating how structural differences influence fluorescence behavior (Kvach et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 5-Carboxyfluorescein Dipivalate NHS Ester is significant in bioconjugation reactions. For example, it can be used to derivatize amino acids at very low concentrations, as explored by Lau et al. (1998), who demonstrated a 1000-fold improvement in sensitivity compared to fluorescein isothiocyanate for amino acid derivatization (Lau et al., 1998).

Physical Properties Analysis

5-Carboxyfluorescein Dipivalate NHS Ester's physical properties, such as solubility and fluorescence, are crucial for its application in scientific research. Yates et al. (2023) discussed the solubility aspects of NHS esters, which are relevant to the preparation and application of 5-Carboxyfluorescein Dipivalate NHS Ester (Yates et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other biomolecules and stability, are key to understanding 5-Carboxyfluorescein Dipivalate NHS Ester's role in various applications. For example, Nanda and Lorsch (2014) explored its use in fluorescent labeling of proteins, demonstrating the versatility of NHS ester chemistry in bioconjugation (Nanda & Lorsch, 2014).

Scientific Research Applications

Oligonucleotide Synthesis and Spectral Properties

The use of 5-carboxyfluorescein dipivalate NHS ester has been explored in the context of oligonucleotide synthesis. Kvach et al. (2007) described the synthesis of pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate and their separation by column chromatography. These isomers were then converted into phosphoramidites suitable for oligonucleotide synthesis, highlighting a new protecting group that facilitates the separation of isomers and their spectral properties when attached to oligonucleotides Kvach et al., 2007.

DNA Sequencing Applications

Nampalli et al. (2002) explored the utility of thiol-cross-linked fluorescent dye-labeled terminators for DNA sequencing. They modified dipivaloyl-5-carboxyfluorescein N-hydroxysuccinimidyl ester to participate in cross-conjugation reactions via sulfide bonds. This study demonstrated the potential of using modified 5-carboxyfluorescein dipivalate NHS esters for DNA sequencing, comparing different terminators in combination with Thermo Sequenase II DNA polymerase to achieve satisfactory sequencing results Nampalli et al., 2002.

Protein and Biomolecule Labeling

NHS ester chemistry, including derivatives like 5-carboxyfluorescein dipivalate NHS ester, is extensively used for labeling proteins and other biomolecules with fluorescent probes. Nanda and Lorsch (2014) described the process of labeling proteins using NHS ester derivatization, where the reactive group interacts with primary amines of a protein or biomolecule. This method allows for the conjugation of various fluorescent probes, biotin, and cross-linkers to primary amines, demonstrating the versatility of NHS esters in bioconjugation and labeling applications Nanda & Lorsch, 2014.

Synthesis and Application Insights

Peng et al. (2014) highlighted the gas-phase reactivity of carboxylates with N-hydroxysuccinimide esters, providing insights into the unique reactivity patterns of NHS esters like 5-carboxyfluorescein dipivalate NHS ester in different phases. This research underscores the significance of NHS esters in facilitating conjugation reactions, including the formation of labile anhydride bonds in the gas phase, expanding the understanding of their reactivity and potential applications in scientific research Peng et al., 2014.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-23-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-24(26)35(23)22-10-7-18(15-21(22)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACUWLWNJGISGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104307
Record name 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyfluorescein Dipivalate NHS Ester

CAS RN

186032-65-5
Record name 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186032-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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